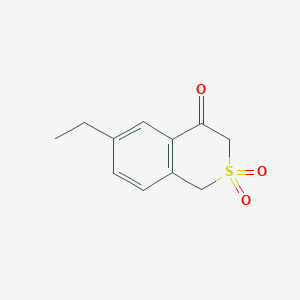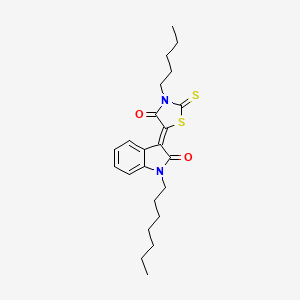![molecular formula C13H18N2 B12041629 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]](/img/structure/B12041629.png)
3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is a heterocyclic compound that features a spiro linkage between an isoquinoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with piperidine derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like hydrochloric acid in ethanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to affect mitochondrial membrane potential, leading to the activation of caspases involved in apoptotic pathways . This suggests its potential use in cancer therapy by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-3-one hydrochloride: This compound has a similar structure but includes a ketone group, which can alter its reactivity and biological activity.
Spiro[isoquinoline-3(2H),4’-piperidine]: Another related compound with variations in the substitution pattern on the isoquinoline ring.
Uniqueness
3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine] is unique due to its spiro linkage, which imparts rigidity and distinct three-dimensional structure. This can influence its binding to biological targets and its overall chemical reactivity, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine] |
InChI |
InChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-8-15-13(12)6-9-14-10-7-13/h1-4,14-15H,5-10H2 |
InChI Key |
SSTCSQVWAMVDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCNCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)



![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)


![N-(4-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041605.png)



